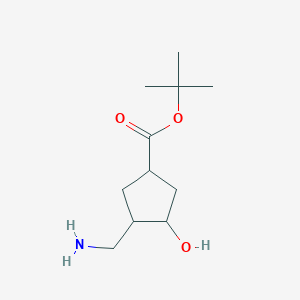
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, a hydroxy group, and a cyclopentane ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate typically involves the protection of amino acids with tert-butyl groups. One common method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields tert-butyl esters in good yields and is widely used in peptide synthesis.
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis . This method is preferred for large-scale production due to its versatility and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is unique due to its specific structure, which includes a cyclopentane ring and a hydroxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Biological Activity
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a synthetic organic compound with notable implications in pharmaceutical research and organic chemistry. Its unique structure, featuring a cyclopentane ring with both amino and hydroxy functional groups, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Appearance : White to off-white solid, soluble in various organic solvents and slightly soluble in water.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, which may include enzymes, receptors, and cellular pathways involved in disease processes. Research indicates that compounds with similar structures often exhibit neuroprotective effects and anti-apoptotic properties.
Biological Activity Studies
1. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of compounds structurally related to this compound. For instance, a study on LX009 (a related compound) demonstrated significant reductions in oxidative stress and apoptosis in mouse neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) . This suggests that similar compounds may also provide protective effects against neuronal injury.
2. Anti-Oxidative Stress Activity
The compound's ability to mitigate oxidative stress is a crucial aspect of its biological activity. The elevation of key signaling molecules such as Akt and Nrf2 following treatment indicates that this compound may enhance cellular defenses against oxidative damage .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique features of this compound:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | C11H22ClNO3 | 251.75 g/mol | Contains aminomethyl group |
| Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | C10H20N2O3 | 216.28 g/mol | Piperidine ring structure |
| Rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | C11H22ClNO3 | 251.75 g/mol | Different stereochemistry |
This table illustrates that while there are similarities among these compounds, the specific functional groups and stereochemistry of this compound confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3 |
InChI Key |
VTFJLPVDBYVBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















